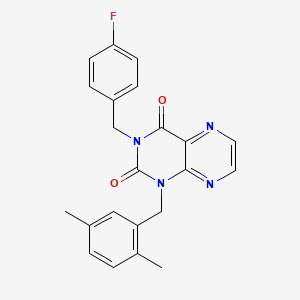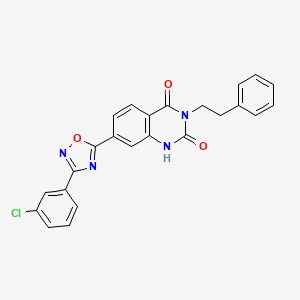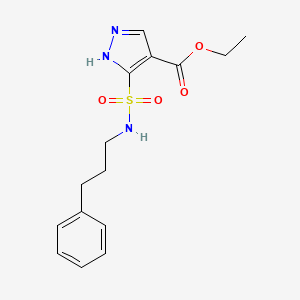![molecular formula C19H18N4O2S B11272415 1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B11272415.png)
1-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an imidazo[2,1-c][1,2,4]triazole ring, and a sulfanyl ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring:
Attachment of the Methoxyphenyl Group:
Formation of the Sulfanyl Ethanone Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-c][1,2,4]triazole ring and sulfanyl group may play crucial roles in binding to these targets and exerting biological effects.
Comparación Con Compuestos Similares
1-(4-METHOXYPHENYL)-2-(MERCAPTO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
1-(4-METHOXYPHENYL)-2-(PHENYLTHIO)ETHAN-1-ONE: Similar structure but lacks the imidazo[2,1-c][1,2,4]triazole ring.
Uniqueness: 1-(4-METHOXYPHENYL)-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ETHAN-1-ONE is unique due to the presence of the imidazo[2,1-c][1,2,4]triazole ring, which imparts distinct chemical and biological properties. This ring system can enhance binding affinity to biological targets and provide additional sites for chemical modification.
Propiedades
Fórmula molecular |
C19H18N4O2S |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N4O2S/c1-25-16-9-7-14(8-10-16)17(24)13-26-19-21-20-18-22(11-12-23(18)19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
Clave InChI |
ZAFRPOIPBFPQLK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}-3-phenylurea](/img/structure/B11272334.png)

![N-(3-methoxyphenyl)-6,6-dimethyl-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11272341.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B11272351.png)

![N-cyclohexyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B11272365.png)
![N-(3-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272366.png)
![N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272375.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B11272379.png)
![3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B11272380.png)

![N-(4-Methylphenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxopiperazin-1-YL}acetamide](/img/structure/B11272397.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11272399.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11272402.png)
